2-(2-Aminoethyldithio)benzoic acid inner salt
CAS No.: 1204-52-0
Cat. No.: VC18422041
Molecular Formula: C9H11NO2S2
Molecular Weight: 229.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204-52-0 |
|---|---|
| Molecular Formula | C9H11NO2S2 |
| Molecular Weight | 229.3 g/mol |
| IUPAC Name | 2-(2-azaniumylethyldisulfanyl)benzoate |
| Standard InChI | InChI=1S/C9H11NO2S2/c10-5-6-13-14-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6,10H2,(H,11,12) |
| Standard InChI Key | MDWMGDVMLUFHTD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)[O-])SSCC[NH3+] |
Introduction
2-(2-Aminoethyldithio)benzoic acid inner salt is a chemical compound with notable structural and functional properties. It consists of a benzoic acid moiety linked to an aminoethyldithio group, forming an inner salt due to the interaction between its acidic and basic functional groups. This compound has garnered attention in medicinal chemistry and biochemistry due to its reactivity, biological activity, and potential therapeutic applications.
Synthesis
The synthesis of 2-(2-Aminoethyldithio)benzoic acid inner salt typically involves multi-step processes:
-
Preparation of the Aminoethyldithio Precursor:
-
A thiol compound reacts with an ethylene diamine derivative under controlled conditions.
-
-
Coupling with Benzoic Acid:
-
The precursor is coupled with benzoic acid derivatives through condensation or esterification reactions.
-
-
Formation of the Inner Salt:
-
The final step involves pH adjustment to promote intramolecular ionic interactions, stabilizing the inner salt structure.
-
Biological Activity
The compound exhibits promising biological activities, which are attributed to its structural features:
-
Enzyme Modulation:
-
Studies suggest that compounds with similar structures activate proteolytic enzymes like cathepsins, which regulate protein turnover and cellular homeostasis.
-
-
Therapeutic Potential:
-
Derivatives of benzoic acid, including this compound, have shown anti-inflammatory and antioxidant properties, indicating potential use in treating oxidative stress-related disorders.
-
Applications
The applications of 2-(2-Aminoethyldithio)benzoic acid inner salt span across multiple fields:
-
Biochemical Research:
-
Used as a probe for studying enzyme activity due to its reactivity.
-
-
Medicinal Chemistry:
-
Investigated for its potential as a therapeutic agent in conditions involving oxidative stress or inflammation.
-
-
Industrial Chemistry:
-
Utilized in synthetic pathways requiring reactive thiol-containing intermediates.
-
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzoic Acid | Amino group on benzene | Less reactive; lacks dithioether functionality |
| Dithiothreitol | Two thiol groups | Primarily used as a reducing agent; lacks aromatic system |
| Cysteine | Thiol and amino groups | Naturally occurring; less complex than the target compound |
| 3-Mercaptopropionic Acid | Thiol group | Lacks aromatic structure; used in biochemistry |
The combination of an aminoethyl dithio group with a benzoic acid framework gives this compound distinct properties not observed in these analogs.
Research Findings
Recent studies have highlighted the following:
-
Enzyme Activation:
-
The compound interacts with proteolytic enzymes, influencing cellular processes like apoptosis.
-
-
Antioxidant Mechanisms:
-
Its ability to scavenge reactive oxygen species has been noted in preliminary research.
-
-
Synthetic Versatility:
-
The dithioether group allows for modifications, enabling the synthesis of derivatives tailored for specific applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume